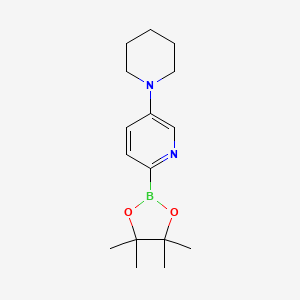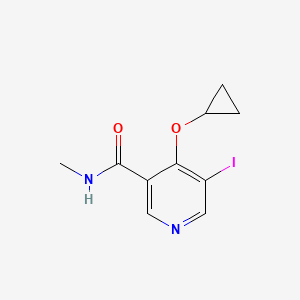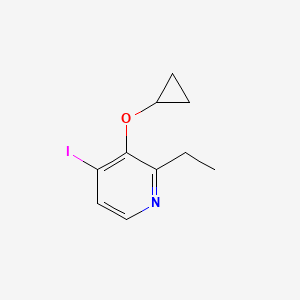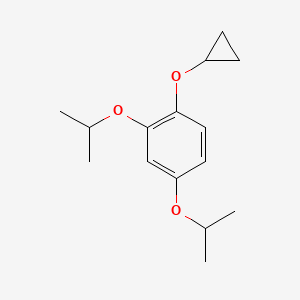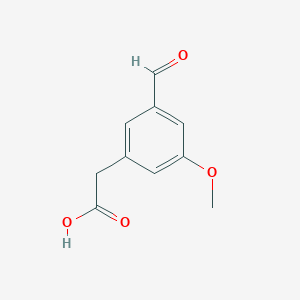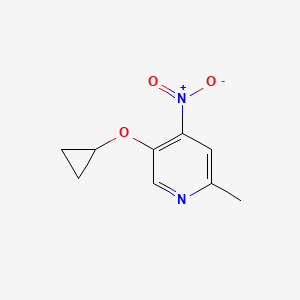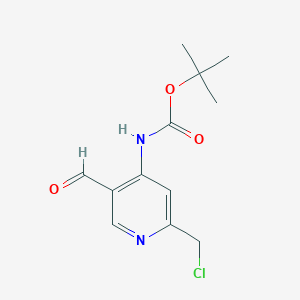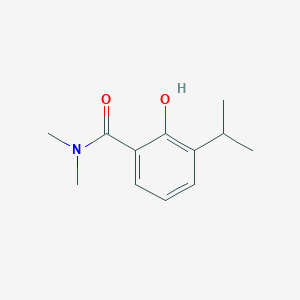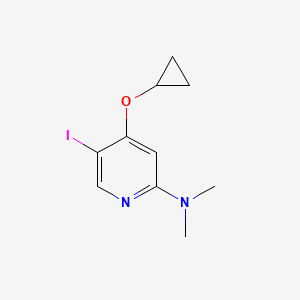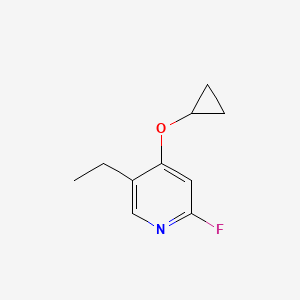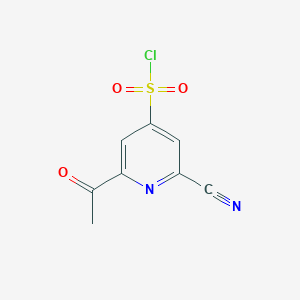
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-cyanopyridine-4-sulfonyl chloride typically involves the reaction of 2-acetyl-6-cyanopyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, water
Catalysts: Acid or base catalysts for hydrolysis reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-cyanopyridine-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles such as amines, leading to the formation of covalent bonds with target molecules. In biological systems, this reactivity can result in the modification of proteins and enzymes, thereby altering their function. The compound may also interact with specific molecular targets and pathways, depending on its structure and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4-cyanopyridine-6-sulfonyl chloride
- 6-Acetyl-4-cyanopyridine-2-sulfonyl chloride
- 2-Cyano-4-chloropyridine
Uniqueness
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both acetyl and cyanopyridine groups, along with the sulfonyl chloride moiety, makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C8H5ClN2O3S |
|---|---|
Molecular Weight |
244.66 g/mol |
IUPAC Name |
2-acetyl-6-cyanopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN2O3S/c1-5(12)8-3-7(15(9,13)14)2-6(4-10)11-8/h2-3H,1H3 |
InChI Key |
CRQSQBBTPXALDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


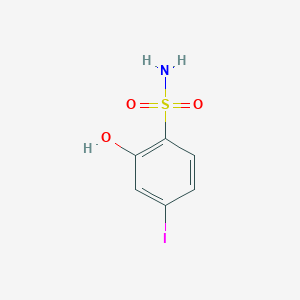
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
